molecular formula C13H17N3 B1420085 [2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrol-3-yl]methanamine CAS No. 1177327-48-8

[2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrol-3-yl]methanamine

Cat. No.: B1420085
CAS No.: 1177327-48-8
M. Wt: 215.29 g/mol
InChI Key: WLRMOJPPJSPUNR-UHFFFAOYSA-N
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Description

[2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrol-3-yl]methanamine is a compound that belongs to the class of pyrrole derivatives. Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom. Compounds containing pyrrole rings are known for their diverse biological activities and are found in many natural products and pharmaceuticals .

Preparation Methods

The synthesis of [2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrol-3-yl]methanamine typically involves the reaction of 2,5-dimethylpyrrole with pyridin-3-ylmethylamine under specific conditions. One common method involves the use of 2,5-dimethoxytetrahydrofuran and bismuth nitrate pentahydrate as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

[2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrol-3-yl]methanamine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of [2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrol-3-yl]methanamine involves its interaction with specific molecular targets. The pyrrole ring can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other pyrrole derivatives such as:

    2,5-Dimethylpyrrole: Lacks the pyridin-3-ylmethyl group.

    Pyridin-3-ylmethylamine: Lacks the pyrrole ring.

    2,5-Dimethyl-1H-pyrrole: Similar structure but without the methanamine group.

The uniqueness of [2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrol-3-yl]methanamine lies in its combined structural features, which confer specific biological and chemical properties .

Properties

IUPAC Name

[2,5-dimethyl-1-(pyridin-3-ylmethyl)pyrrol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-10-6-13(7-14)11(2)16(10)9-12-4-3-5-15-8-12/h3-6,8H,7,9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRMOJPPJSPUNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CN=CC=C2)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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